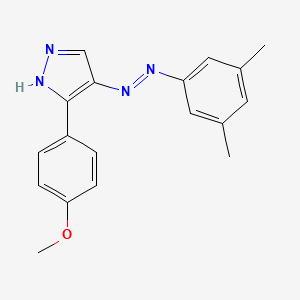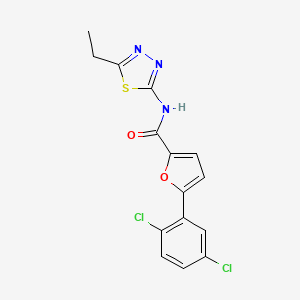
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazolone, which is known for its anti-inflammatory and analgesic properties. The synthesis method of this compound involves the reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and 3,5-dimethylaniline in the presence of a suitable catalyst.
Scientific Research Applications
Tautomerism and Structural Analysis
The annular tautomerism of NH-pyrazoles, including derivatives similar to 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-(3,5-dimethylphenyl)hydrazone, has been studied through X-ray crystallography and NMR spectroscopy. These studies reveal complex patterns of hydrogen bonding and tautomerism in solid and solution states, highlighting the importance of these compounds in understanding molecular structures and interactions (Cornago et al., 2009).
Synthesis and Chemical Reactions
Research into 1,3-dipolar cycloaddition reactions of aldehyde hydrazones with dimethyl acetylenedicarboxylate without solvent has led to the formation of pyrazole derivatives. These reactions provide insights into solvent-free synthetic pathways for creating complex heterocyclic compounds (Ogura et al., 1973).
Antidepressant Activities
The synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives, including compounds with 4-methoxy and 4-chloro substituents, have shown potential antidepressant activities. These findings underscore the relevance of pyrazoline derivatives in pharmacological research aimed at developing new antidepressants (Palaska et al., 2001).
Materials Science and Corrosion Inhibition
Pyrazolo-pyridine derivatives synthesized via ultrasound-mediated reactions have been evaluated as corrosion inhibitors for mild steel in acidic media. This research highlights the potential of pyrazole-based compounds in industrial applications, particularly in the protection of metals from corrosion (Dohare et al., 2018).
Synthesis and Bioactivity
The synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline and its evaluation for antioxidant, antibacterial, and toxicity activities demonstrate the bioactive potential of pyrazoline derivatives. Such compounds could serve as leads for developing new therapeutic agents (Khotimah et al., 2018).
properties
IUPAC Name |
(3,5-dimethylphenyl)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)20-21-17-11-19-22-18(17)14-4-6-16(23-3)7-5-14/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFAYPMWRMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)


![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)

![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)


![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)


